N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, a fluorophenyl group, and an azetidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and fluorophenyl groups via substitution reactions. The final step often involves the formation of the azetidine ring and the methylation of the nitrogen atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and compounds containing oxadiazole and fluorophenyl groups. Examples include:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
What sets N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-26(11-16-24-25-20(28-16)14-7-8-14)15-9-27(10-15)19-17(21)18(22-12-23-19)13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGJSZAYWFXUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2CC2)C3CN(C3)C4=NC=NC(=C4F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.